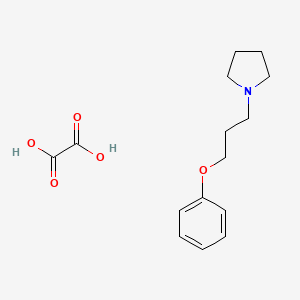
1-(3-phenoxypropyl)pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenoxypropyl)pyrrolidine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 1-(3-phenoxypropyl)pyrrolidine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These mechanisms are thought to contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-phenoxypropyl)pyrrolidine oxalate has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes, including pain perception and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-phenoxypropyl)pyrrolidine oxalate in lab experiments is its high potency and selectivity. This allows researchers to study the compound's effects at lower concentrations, reducing the risk of toxicity. However, one limitation is the lack of data on the compound's pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-phenoxypropyl)pyrrolidine oxalate. One area of focus is determining its efficacy in clinical settings, particularly as a treatment for depression, anxiety, neuropathic pain, and addiction. Another area of focus is understanding the compound's mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, research is needed to determine the optimal dosage and administration route for the compound.
Synthesemethoden
1-(3-phenoxypropyl)pyrrolidine oxalate has been synthesized through various methods, including the reaction of 1-(3-chloropropyl)pyrrolidine with phenol in the presence of a base, followed by the reaction with oxalic acid. Another method involves the reaction of 1-(3-bromopropyl)pyrrolidine with phenol in the presence of a base, followed by the reaction with oxalic acid. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-phenoxypropyl)pyrrolidine oxalate has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been studied for its potential as a treatment for neuropathic pain and addiction. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
Eigenschaften
IUPAC Name |
oxalic acid;1-(3-phenoxypropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-2-7-13(8-3-1)15-12-6-11-14-9-4-5-10-14;3-1(4)2(5)6/h1-3,7-8H,4-6,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQDGSHNLSKTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxypropyl)pyrrolidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4889697.png)
![isopropyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4889702.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889704.png)
![N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4889711.png)

![4-(1-piperidinylmethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889727.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)